1-Cyclohexyl-4-ethenyl-3,3-diphenylpiperidin-2-one
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Overview
Description
1-Cyclohexyl-4-ethenyl-3,3-diphenylpiperidin-2-one is a complex organic compound with a unique structure that includes a piperidinone core, cyclohexyl group, and ethenyl and diphenyl substituents
Preparation Methods
The synthesis of 1-Cyclohexyl-4-ethenyl-3,3-diphenylpiperidin-2-one typically involves multiple steps, starting with the preparation of the piperidinone core. One common method involves the reaction of cyclohexylamine with an appropriate ketone to form the piperidinone ring. The ethenyl and diphenyl groups are then introduced through subsequent reactions, such as alkylation or acylation, under controlled conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Cyclohexyl-4-ethenyl-3,3-diphenylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperidinone derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, temperatures ranging from room temperature to reflux conditions, and catalysts such as palladium on carbon or platinum oxide.
Scientific Research Applications
1-Cyclohexyl-4-ethenyl-3,3-diphenylpiperidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-ethenyl-3,3-diphenylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-Cyclohexyl-4-ethenyl-3,3-diphenylpiperidin-2-one can be compared with similar compounds such as:
4-Vinyl-1-cyclohexene: This compound has a similar cyclohexyl and ethenyl structure but lacks the piperidinone and diphenyl groups.
2-Piperidinone, 1-cyclohexyl-4-ethenyl-3,3-diphenyl-: This is a closely related compound with similar structural features but may differ in its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
652995-74-9 |
---|---|
Molecular Formula |
C25H29NO |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
1-cyclohexyl-4-ethenyl-3,3-diphenylpiperidin-2-one |
InChI |
InChI=1S/C25H29NO/c1-2-20-18-19-26(23-16-10-5-11-17-23)24(27)25(20,21-12-6-3-7-13-21)22-14-8-4-9-15-22/h2-4,6-9,12-15,20,23H,1,5,10-11,16-19H2 |
InChI Key |
XAWQCJBZHBPGLV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCN(C(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3)C4CCCCC4 |
Origin of Product |
United States |
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